N-isopropylmethanesulfonamide
Overview
Description
N-isopropylmethanesulfonamide is an organosulfur compound with the molecular formula C4H11NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl functional group attached to an amine
Mechanism of Action
- PABA is essential for the synthesis of folic acid , a crucial cofactor in DNA production within bacteria .
- Without sufficient folic acid, bacteria cannot synthesize DNA, RNA, and proteins effectively, leading to growth inhibition or cell death .
- Downstream effects include reduced nucleotide synthesis, impaired cell division, and compromised bacterial growth .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
N-isopropylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with isopropylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to control the exothermic nature of the process.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-isopropylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to sulfides or thiols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfides, thiols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-isopropylmethanesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar structure but without the isopropyl group.
N-ethylmethanesulfonamide: Similar to N-isopropylmethanesulfonamide but with an ethyl group instead of an isopropyl group.
N-methylmethanesulfonamide: Contains a methyl group instead of an isopropyl group.
Uniqueness
This compound is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can affect the compound’s interactions with enzymes and other biological molecules, potentially enhancing its efficacy as an inhibitor.
Properties
IUPAC Name |
N-propan-2-ylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4(2)5-8(3,6)7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGXVIXKIPFBJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310244 | |
Record name | N-isopropylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70310244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23705-43-3 | |
Record name | NSC223060 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-isopropylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70310244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(propan-2-yl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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